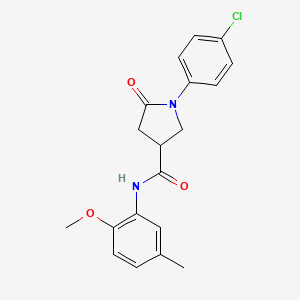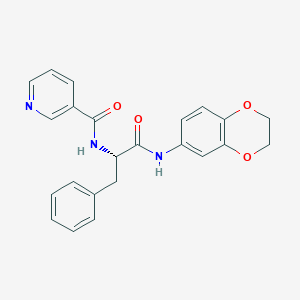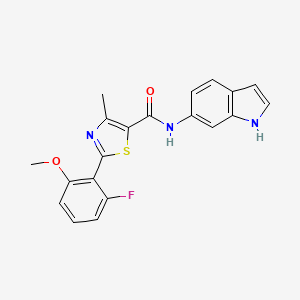![molecular formula C21H26N2O5S B14959318 2-{[(benzylsulfonyl)acetyl]amino}-N-(3-ethoxypropyl)benzamide](/img/structure/B14959318.png)
2-{[(benzylsulfonyl)acetyl]amino}-N-(3-ethoxypropyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-ETHOXYPROPYL)-2-(2-PHENYLMETHANESULFONYLACETAMIDO)BENZAMIDE is a complex organic compound that belongs to the class of benzamides This compound is characterized by the presence of an ethoxypropyl group, a phenylmethanesulfonyl group, and an acetamido group attached to a benzamide core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-ETHOXYPROPYL)-2-(2-PHENYLMETHANESULFONYLACETAMIDO)BENZAMIDE typically involves multiple steps, starting from readily available starting materials. A common synthetic route might include:
Formation of the Benzamide Core: This can be achieved by reacting a substituted benzoyl chloride with an amine.
Introduction of the Ethoxypropyl Group: This step might involve the alkylation of the benzamide with an ethoxypropyl halide under basic conditions.
Attachment of the Phenylmethanesulfonyl Group: This can be done by reacting the intermediate with phenylmethanesulfonyl chloride in the presence of a base.
Formation of the Acetamido Group: This step might involve the acylation of the intermediate with acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This might include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.
Análisis De Reacciones Químicas
Types of Reactions
N-(3-ETHOXYPROPYL)-2-(2-PHENYLMETHANESULFONYLACETAMIDO)BENZAMIDE can undergo various chemical reactions, including:
Oxidation: This compound might be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions could be used to remove certain functional groups or to convert them into different ones.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the conditions and reagents used.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution Reagents: Halides, sulfonates, or other electrophiles/nucleophiles.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential inhibitor or activator of biological pathways.
Medicine: As a candidate for drug development, particularly in the treatment of diseases where modulation of specific pathways is beneficial.
Industry: As a precursor for the synthesis of materials with specific properties.
Mecanismo De Acción
The mechanism by which N-(3-ETHOXYPROPYL)-2-(2-PHENYLMETHANESULFONYLACETAMIDO)BENZAMIDE exerts its effects would depend on its specific interactions with molecular targets. This might involve binding to enzymes, receptors, or other proteins, thereby modulating their activity. The pathways involved could include signal transduction, gene expression, or metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
N-(3-ETHOXYPROPYL)-2-(2-PHENYLMETHANESULFONYLACETAMIDO)BENZAMIDE: can be compared with other benzamide derivatives, such as:
Uniqueness
The uniqueness of N-(3-ETHOXYPROPYL)-2-(2-PHENYLMETHANESULFONYLACETAMIDO)BENZAMIDE lies in its specific combination of functional groups, which can impart unique chemical and biological properties. This might include enhanced binding affinity to certain targets, improved solubility, or increased stability under physiological conditions.
Propiedades
Fórmula molecular |
C21H26N2O5S |
|---|---|
Peso molecular |
418.5 g/mol |
Nombre IUPAC |
2-[(2-benzylsulfonylacetyl)amino]-N-(3-ethoxypropyl)benzamide |
InChI |
InChI=1S/C21H26N2O5S/c1-2-28-14-8-13-22-21(25)18-11-6-7-12-19(18)23-20(24)16-29(26,27)15-17-9-4-3-5-10-17/h3-7,9-12H,2,8,13-16H2,1H3,(H,22,25)(H,23,24) |
Clave InChI |
VSXAVOUMTDRLPI-UHFFFAOYSA-N |
SMILES canónico |
CCOCCCNC(=O)C1=CC=CC=C1NC(=O)CS(=O)(=O)CC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{5-chloro-4-[(4-chlorophenyl)(cyano)methyl]-2-methylphenyl}-2-(thiophen-2-yl)acetamide](/img/structure/B14959236.png)
![N-[2-(1,3-dihydro-2H-benzimidazol-2-ylideneamino)-2-oxoethyl]-5,6,7-trimethoxy-1-methyl-1H-indole-2-carboxamide](/img/structure/B14959245.png)


![methyl {7-[(4-bromo-2-fluorobenzyl)oxy]-6-chloro-4-methyl-2-oxo-2H-chromen-3-yl}acetate](/img/structure/B14959274.png)

![7-[2-(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)-2-oxoethoxy]-8-methyl-4-propyl-2H-chromen-2-one](/img/structure/B14959282.png)
![1-(4-chlorophenyl)-N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B14959287.png)
![2-[(3,4-dichlorobenzyl)sulfanyl]-N-(1-phenylethyl)acetamide](/img/structure/B14959292.png)
![2-phenyl-6-(3,4,5-trimethoxyphenyl)-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one](/img/structure/B14959295.png)
![5,7-bis[(2-chlorobenzyl)oxy]-4-methyl-2H-chromen-2-one](/img/structure/B14959303.png)
![N-(5-benzyl-1,3,4-thiadiazol-2-yl)-3-[(2-ethylbutanoyl)amino]benzamide](/img/structure/B14959311.png)
![4-hydroxy-3-[(4-hydroxy-2-oxo-2H-chromen-3-yl)(4-hydroxyphenyl)methyl]-2H-chromen-2-one](/img/structure/B14959322.png)
![3-(2-chlorophenyl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B14959327.png)
